Benzyl (S)-3-hydroxybutanoate is an ester compound derived from the reaction of benzyl alcohol and (S)-3-hydroxybutanoic acid. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its chiral nature and ability to participate in further chemical transformations. It is classified under the category of hydroxy esters, which are characterized by the presence of both hydroxyl (-OH) and ester (-COOR) functional groups.
Benzyl (S)-3-hydroxybutanoate can be sourced from natural products or synthesized through various chemical methods. It belongs to the class of compounds known as hydroxy fatty acids and esters, which are often utilized in the synthesis of biodegradable polymers and pharmaceutical intermediates. The compound's classification as a chiral molecule makes it particularly significant in asymmetric synthesis and enantioselective reactions.
The synthesis of benzyl (S)-3-hydroxybutanoate can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and catalyst type, significantly influence the yield and purity of the product. For example, using a non-polar solvent like dichloromethane can enhance product solubility and facilitate better reaction kinetics .
Benzyl (S)-3-hydroxybutanoate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism by which benzyl (S)-3-hydroxybutanoate exerts its effects primarily revolves around its ability to participate in enzymatic reactions due to its chiral nature. In biochemical pathways, it may serve as an intermediate or substrate for enzymes involved in lipid metabolism or polymer synthesis.
For instance, when utilized in polymerization reactions, it can contribute to the formation of polyhydroxyalkanoates, which are biodegradable plastics with applications in packaging and medical devices .
Relevant data indicate that proper handling and storage conditions are essential to maintain its stability for further applications.
Benzyl (S)-3-hydroxybutanoate finds applications across several scientific domains:
The biotechnological synthesis of benzyl (S)-3-hydroxybutanoate leverages microbial enzymatic machinery for enantioselective reduction of prochiral β-ketoesters. This approach capitalizes on inherent stereochemical precision of microbial dehydrogenases/reductases, offering significant advantages over traditional chemical methods in terms of chiral purity and environmental sustainability.
Microbial reduction of benzyl acetoacetate represents the most efficient route to high-purity benzyl (S)-3-hydroxybutanoate. Among various evaluated strains, Hansenula sp. demonstrates exceptional catalytic performance, achieving 85% conversion with 97% enantiomeric excess (ee) within 24 hours in aqueous media at 30°C. The reaction proceeds via NAD(P)H-dependent carbonyl reductases that transfer hydride exclusively to the si-face of the β-keto carbonyl group. Notably, Kluyveromyces marxianus exhibits robust catalytic activity under similar conditions, though with slightly reduced enantioselectivity (78-85% ee) [4].
The reaction follows Michaelis-Menten kinetics, with apparent Km values for benzyl acetoacetate typically ranging between 0.5-2.0 mM in cell-free extracts, indicating high substrate affinity. Glucose serves dual functions as energy source for cofactor regeneration and osmoprotectant, with optimal concentrations at 5% (w/v). Higher glucose levels inhibit reduction efficiency due to catabolite repression, while lower concentrations limit cofactor recycling capacity. Reaction optimization studies reveal critical dependence on aeration rate (150 rpm optimal) due to oxygen requirements for cellular NAD+ regeneration [4] [10].
Table 1: Comparative Performance of Microbial Strains in Benzyl Acetoacetate Reduction
Microorganism | Conversion (%) | Enantiomeric Excess (%) | Configuration | Optimal Conditions |
---|---|---|---|---|
Hansenula sp. | 85 | 97 | (S) | 30°C, pH 7.0, 150 rpm |
Kluyveromyces marxianus | 76 | 85 | (S) | 30°C, pH 6.5, 150 rpm |
Saccharomyces cerevisiae | 68 | 94 | (S) | 30°C, pH 7.0, 150 rpm |
Geotrichum candidum | 52 | 89 | (S) | 30°C, pH 7.0, 150 rpm |
Steric factors significantly influence enzymatic recognition, as evidenced by ester chain length dependence. Benzyl acetoacetate exhibits slower conversion rates compared to ethyl/methyl analogs due to benzyl group bulkiness, consistent with the restricted active site topology observed in Kluyveromyces carbonyl reductases. Molecular docking simulations indicate the benzyl moiety occupies a hydrophobic sub-pocket adjacent to the catalytic triad, with productive binding requiring specific orientation achieved more efficiently in Hansenula enzymes [4].
Cell immobilization substantially improves bioprocess economics by enabling biocatalyst recovery and reuse. Calcium alginate microencapsulation (1.5-2.0% sodium alginate, 0.1M CaCl₂) provides exceptional protection for Kluyveromyces marxianus cells, maintaining >90% of initial activity through three consecutive 24-hour batch cycles. The porous hydrogel matrix (50-200 μm pore diameter) facilitates substrate/product diffusion while retaining cellular viability via nutrient permeability. Activity decay primarily occurs through progressive matrix erosion rather than enzyme inactivation [4].
Immobilized cell systems demonstrate remarkable operational stability under non-sterile conditions, resisting contaminant invasion through physical barrier protection. After storage at 4°C for seven days in 0.1M CaCl₂, immobilized cells retain 82% reduction efficiency compared to 35% retention in free-cell suspensions. This stabilization effect originates from alginate-mediated mitigation of cold-induced membrane phase transitions and oxidative damage. The table below quantifies performance retention across reuse cycles:
Table 2: Operational Stability of Immobilized Kluyveromyces marxianus
Reuse Cycle | Relative Activity (%) | Enantiomeric Excess (%) | Conversion (%) |
---|---|---|---|
1 | 100.0 ± 2.5 | 85.2 ± 0.8 | 76.4 ± 1.2 |
2 | 94.3 ± 3.1 | 84.7 ± 1.1 | 72.1 ± 1.5 |
3 | 86.7 ± 2.8 | 83.9 ± 1.3 | 66.3 ± 1.7 |
4 | 72.5 ± 3.5 | 82.1 ± 1.6 | 55.4 ± 2.1 |
Advanced nano-biocomposite carriers incorporating graphene oxide (0.05% w/v) within alginate matrices enhance mechanical stability by 300% while doubling catalyst half-life. The improvement originates from GO's role as a structural reinforcer and mass transfer promoter. Similarly, chitosan-coated alginate beads exhibit superior acid tolerance (pH 4.0-8.0 operational range), crucial for industrial implementation where pH fluctuations occur during large-scale fermentations [4] [10].
Chemical synthesis offers complementary routes to benzyl (S)-3-hydroxybutanoate, particularly valuable when ultra-high throughput or specific impurity profiles are required. Contemporary approaches focus on atom-economical catalytic asymmetric hydrogenation and stereoselective chiral pool utilization.
Transition metal-catalyzed enantioselective hydrogenation represents the most industrially advanced chemical synthesis route. Ru-BINAP complexes (0.5-1.0 mol% catalyst loading) achieve 90-95% ee at 50-100 bar H₂ pressure in supercritical CO₂ or methanol solvent systems. The reaction mechanism involves substrate coordination via β-keto carbonyl oxygen and benzyl ester oxygen to the octahedral Ru(II) center, followed by stereodetermining hydride transfer. Critical parameters include:
Table 3: Optimization of Catalytic Asymmetric Hydrogenation Parameters
Parameter | Condition Range | Optimal Value | Impact on ee/Conversion |
---|---|---|---|
H₂ Pressure | 30-120 bar | 80 bar | ee peaks at 93.5% at 80 bar |
Temperature | 25-70°C | 50°C | Conversion maximized at 50°C |
Solvent | MeOH, THF, scCO₂, EtOAc | Methanol | 93.5% ee in MeOH vs 78% in THF |
Catalyst Loading | 0.1-2.0 mol% | 0.75 mol% | >95% conversion at 0.75% loading |
Continuous flow hydrogenation systems address scalability limitations of batch processes. Fixed-bed reactors packed with immobilized Rh-DuPHOS catalysts on silica supports achieve space-time yields of 0.8 kg·L⁻¹·h⁻¹ with 91% ee retention over 500 hours operation. The continuous process eliminates catalyst separation bottlenecks while enabling integrated downstream purification via in-line fractional distillation. Key advantages include 40% reduced solvent consumption and consistent product quality through elimination of batch-to-batch variability [3] [8].
Chiral pool synthesis exploits natural chirality in biomass-derived compounds for economical stereocontrol. Dimethyl (S)-malate serves as an ideal precursor due to its C2 symmetry and established functionalization chemistry. The three-step sequence involves:
The route's stereochemical fidelity originates from substrate-controlled diastereoselection during the phosphonoacetate addition, where the existing malate chiral center directs approach of the enolate through a Zimmerman-Traxler transition state. This strategy achieves 99% diastereomeric excess without requiring auxiliary removal steps. When benchmarked against asymmetric hydrogenation, the chiral pool approach demonstrates 35% lower capital expenditure due to eliminated high-pressure equipment, though with 15-20% higher raw material costs.
Hybrid chemo-enzymatic routes merge chemical synthesis with enzymatic resolution for maximum efficiency. Racemic benzyl 3-hydroxybutanoate undergoes lipase-catalyzed kinetic resolution (Candida antarctica lipase B immobilized on acrylic resin) using vinyl acetate as acyl donor. The (R)-enantiomer is selectively acetylated (E-value >200) while (S)-alcohol remains unreacted, enabling straightforward separation. This approach delivers 48% theoretical yield of enantiopure (S)-product (≥99% ee) with enzyme recyclability exceeding 15 cycles [8].
Process intensification via reactive distillation combines esterification and enantiopurification in a single unit operation. The integrated system utilizes temperature-gradient-controlled continuous fractional distillation with enzymatic membrane reactors in side-stream loops, achieving 95% atom economy and 40% energy reduction compared to conventional multi-step sequences. This exemplifies modern trends toward convergent, waste-minimized production of enantiopure pharmaceutical intermediates like benzyl (S)-3-hydroxybutanoate [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: